![molecular formula C34H48O2 B14232578 10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL CAS No. 821782-26-7](/img/structure/B14232578.png)
10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL is a chemical compound known for its unique structural properties It is characterized by the presence of a naphthalene ring substituted with an octylphenyl group and a decanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL typically involves multiple steps, starting with the preparation of the naphthalene derivative. The octylphenyl group is introduced through a Friedel-Crafts alkylation reaction, followed by the attachment of the decanol chain via etherification. The reaction conditions often require the use of catalysts such as aluminum chloride for the alkylation step and strong bases for the etherification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The naphthalene ring can be reduced under specific conditions to form tetrahydronaphthalene derivatives.
Substitution: The phenyl and naphthalene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades, leading to various cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 10-{[6-(4-Butylphenyl)naphthalen-2-YL]oxy}decan-1-OL
- 10-{[6-(4-Hexylphenyl)naphthalen-2-YL]oxy}decan-1-OL
- 10-{[6-(4-Decylphenyl)naphthalen-2-YL]oxy}decan-1-OL
Uniqueness
10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL stands out due to its specific octylphenyl substitution, which imparts unique physicochemical properties. This makes it particularly useful in applications requiring specific hydrophobicity and molecular interactions.
Propiedades
Número CAS |
821782-26-7 |
|---|---|
Fórmula molecular |
C34H48O2 |
Peso molecular |
488.7 g/mol |
Nombre IUPAC |
10-[6-(4-octylphenyl)naphthalen-2-yl]oxydecan-1-ol |
InChI |
InChI=1S/C34H48O2/c1-2-3-4-5-10-13-16-29-17-19-30(20-18-29)31-21-22-33-28-34(24-23-32(33)27-31)36-26-15-12-9-7-6-8-11-14-25-35/h17-24,27-28,35H,2-16,25-26H2,1H3 |
Clave InChI |
PIVZHCFBPGJEQI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)OCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



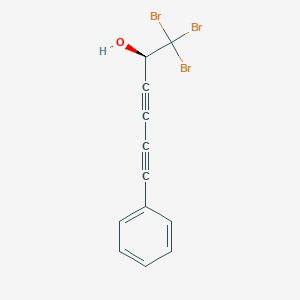

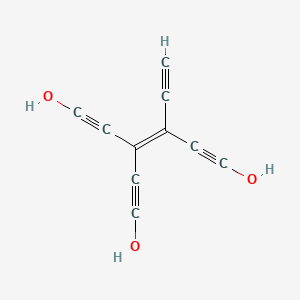
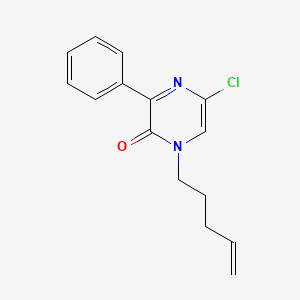


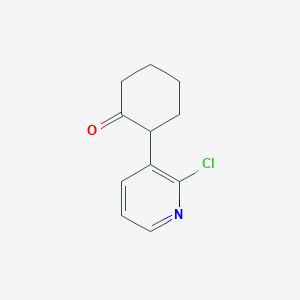
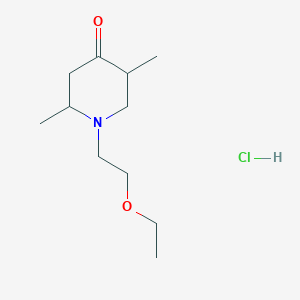
![Cyclohexanone, 2,6-bis[(3-fluoro-4-hydroxyphenyl)methylene]-](/img/structure/B14232540.png)
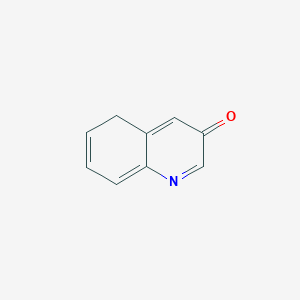
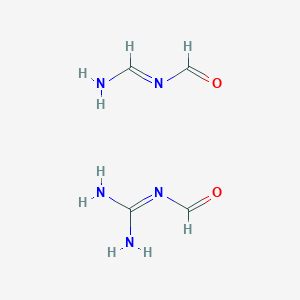
![(1S,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14232565.png)
![2-amino-N-(3-ethoxypropyl)-1-(4-methoxyphenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14232573.png)
